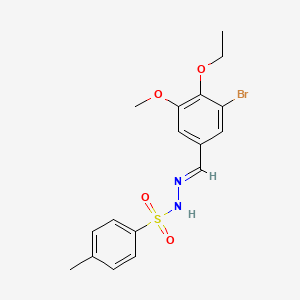

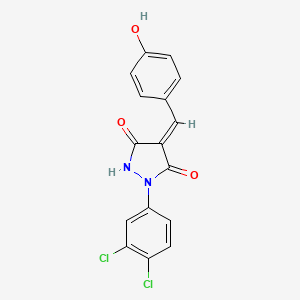

![molecular formula C16H19N5OS B5597680 2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)

2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which include compounds structurally related to 2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide, involves complex chemical processes. These processes often start with aminopyridines and involve steps like tosylation, treatment with acetamides, and the use of Horner−Emmons reagents for incorporation of specific functional groups (Hamdouchi et al., 1999). Another synthesis method involves interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to form different substituted compounds (Mohamed, 2021).

Molecular Structure Analysis

For compounds like 2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide, molecular structure analysis often involves spectroscopic methods and sometimes X-ray diffraction. DFT (Density Functional Theory) studies are used to calculate molecular structures and compare them with X-ray diffraction values, providing insights into the molecular conformations and physicochemical properties (Qin et al., 2019).

Scientific Research Applications

Synthesis and Biological Activity

The compound has been a subject of interest in the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, aimed at developing potential antisecretory and cytoprotective antiulcer agents. Although some derivatives demonstrated good cytoprotective properties in ethanol and HCl models, significant antisecretory activity was not observed in the gastric fistula rat model (Starrett et al., 1989).

Antimicrobial Evaluation

Research into thienopyrimidine derivatives has shown pronounced antimicrobial activity, indicating the potential of these compounds in addressing microbial infections. Such studies are crucial in the discovery of new antimicrobial agents amidst rising antibiotic resistance (Bhuiyan et al., 2006).

Antiviral Activity

The exploration of N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties has led to the synthesis of compounds showing excellent in vitro activity against both drug-sensitive and multi-drug resistant Mycobacterium tuberculosis strains. This research highlights the compound's relevance in developing new anti-TB agents (Li et al., 2020).

Heterocyclic Chemistry

The compound's framework has been instrumental in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its versatility in creating complex heterocyclic structures with potential for further biological and chemical applications (Bakhite et al., 2005).

Continuous Flow Synthesis

Innovations in the synthesis of imidazo[1,2-a] heterocycles through continuous flow processes represent significant advances over traditional in-flask methods. This approach underscores the potential for efficient and scalable synthesis of compounds related to "2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide" (Herath et al., 2010).

properties

IUPAC Name |

2-amino-3-ethyl-N-[2-(3-methylthiophen-2-yl)ethyl]imidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-3-21-14-12(20-16(21)17)8-11(9-19-14)15(22)18-6-4-13-10(2)5-7-23-13/h5,7-9H,3-4,6H2,1-2H3,(H2,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYYOOLBIXLQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)NCCC3=C(C=CS3)C)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

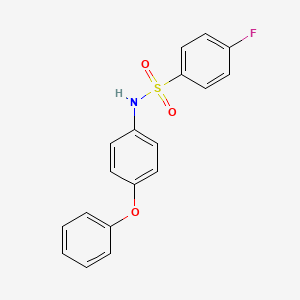

![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)

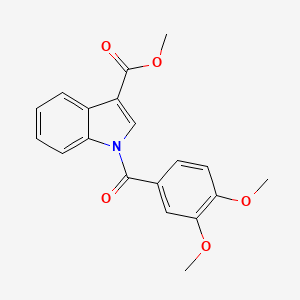

![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)

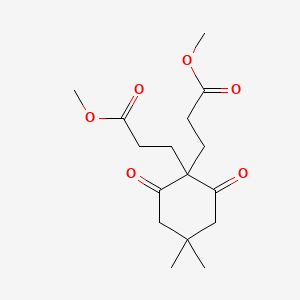

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)